4-Cyclooctene-1-carboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclooct-4-ene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQUNYFSOGSFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336938 | |
| Record name | 4-Cyclooctene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19835-69-9 | |
| Record name | 4-Cyclooctene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclooctene-1-carboxyldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Cyclooctene 1 Carboxaldehyde and Its Functionalized Analogues
Direct Synthetic Routes to 4-Cyclooctene-1-carboxaldehyde
Direct routes leverage the reactivity of commercially available cyclooctadienes, introducing the carboxaldehyde group in a single, atom-economical step. These methods are often centered on transition-metal-catalyzed reactions.
Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes. wikipedia.orglibretexts.org The reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond using a mixture of carbon monoxide (CO) and hydrogen (H₂), typically under pressure and at elevated temperatures. wikipedia.orgntu.ac.uk Transition metal complexes, particularly those of rhodium and cobalt, are essential catalysts for this transformation. ntu.ac.uk
When applied to 1,5-cyclooctadiene (B75094), the logical precursor to this compound, the reaction must proceed with selectivity. The goal is to functionalize only one of the two double bonds and to control the position of the new formyl group. The key challenge is achieving high regioselectivity to favor the desired linear (anti-Markovnikov) aldehyde over the branched isomer. The choice of metal catalyst and, crucially, the ancillary ligands, dictates the reaction's outcome. The use of phosphine (B1218219) or phosphonite ligands can significantly influence the product distribution, often favoring the sterically less hindered linear product. ntu.ac.ukgoogle.com
Table 1: General Parameters for Hydroformylation of Alkenes
| Parameter | Typical Conditions | Catalyst System | Purpose |
|---|---|---|---|
| Substrate | Alkene (e.g., 1,5-Cyclooctadiene) | - | The starting unsaturated compound. |
| Reagents | Carbon Monoxide (CO) & Hydrogen (H₂) | - | Source of the formyl group and hydrogen. |
| Catalyst | Rhodium or Cobalt complexes | e.g., HRh(CO)(PPh₃)₃ | Facilitates the catalytic cycle. ntu.ac.uk |
| Pressure | 10 - 100 atm | - | High pressure is required to maintain catalyst stability and reaction rate. wikipedia.org |
| Temperature | 40 - 200 °C | - | Provides energy to overcome the activation barrier. wikipedia.org |
| Ligands | Phosphines, Phosphonites | e.g., Triphenylphosphine (B44618) | Controls regioselectivity and enhances catalyst activity. ntu.ac.uk |
Beyond standard hydroformylation, advanced catalytic systems have been developed to enhance chemo- and regioselectivity in the functionalization of olefins to aldehydes. For a substrate like 1,5-cyclooctadiene, chemoselectivity is paramount to avoid diformylation. Highly selective isomerization-hydroformylation is one such advanced approach. nih.gov This method uses specialized rhodium complexes with bulky, electron-rich tetraphosphorus (B14172348) ligands that can isomerize an internal double bond to a terminal position before hydroformylation, leading to exceptionally high selectivity for the linear aldehyde product. nih.gov
Alternative strategies for olefin-to-aldehyde conversion include selective oxidation reactions. For instance, certain iron-catalyzed systems can cleave aromatic olefins to yield aldehydes and ketones using molecular oxygen as the oxidant. acs.org While typically used for oxidative cleavage, related principles of selective oxidation can be applied to functionalize double bonds in cyclic systems without cleavage, depending on the catalyst and reaction conditions employed.
Multi-step Convergent Syntheses of Cyclooctene (B146475) Carboxaldehyde Skeletons
Convergent syntheses build the target molecule from smaller, less complex fragments. These multi-step approaches offer greater flexibility in introducing functional groups and controlling stereochemistry, often relying on powerful ring-forming reactions.
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of carbo- and heterocyclic rings, including challenging medium-sized rings like cyclooctenes. acs.orgwikipedia.org The reaction employs ruthenium or molybdenum catalysts, such as Grubbs' or Schrock's catalysts, to intramolecularly couple two terminal alkene moieties on an acyclic precursor, forming a cycloalkene and releasing volatile ethylene. wikipedia.orgnih.gov
The synthesis of a cyclooctene skeleton via RCM begins with an appropriately designed α,ω-diene. The efficiency of the eight-membered ring formation is highly dependent on the structure of the diene precursor, including the presence and position of substituents. acs.orgresearchgate.net While forming five- to seven-membered rings is often efficient, the synthesis of eight-membered rings can be more challenging due to entropic factors and the potential for competing oligomerization. nih.gov High dilution conditions are typically employed to favor the intramolecular RCM pathway. acs.org The aldehyde functionality can either be incorporated into the diene precursor (if protected) or added in a subsequent step after the cyclooctene ring is formed.
Table 2: Examples of Ring-Closing Metathesis for Cyclooctene Synthesis
| Diene Precursor | Catalyst (mol %) | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted 1,9-decadiene | Grubbs' 2nd Gen. (10%) | CH₂Cl₂ | Reflux | 88% | acs.org |
| Allylic-substituted diene | Grubbs' 2nd Gen. (10%) | CH₂Cl₂ | Reflux | 19% | acs.org |
| Fused-ring diene precursor | Grubbs' 2nd Gen. | Toluene | 80 °C | 59% | nih.gov |
Note: Yields are for the cyclized cyclooctene product. The specific precursors are complex functionalized dienes designed to test the scope of the RCM reaction.
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, provide an elegant and efficient pathway to complex molecular architectures. A notable strategy for cyclooctene synthesis involves a tandem radical reaction followed by ring-closing metathesis. acs.orgnih.gov In this approach, a radical addition/allylation sequence can be used to rapidly construct the necessary diene precursor for RCM from simpler starting materials. This diene is then subjected to RCM conditions to forge the eight-membered ring. This combination of reactions allows for the rapid assembly of functionalized cyclooctene systems that would be difficult to access through other means. nih.gov
In many multi-step syntheses, the aldehyde functional group is introduced late in the sequence onto a pre-formed cyclooctene ring. This strategy avoids potential complications where the reactive aldehyde group might interfere with earlier reactions, such as RCM. There are several reliable methods for this transformation:
Oxidation of a Primary Alcohol: The corresponding alcohol, 4-cyclooctene-1-methanol, can be oxidized to this compound. A variety of reagents can accomplish this transformation under mild conditions, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride and DMSO), or Dess-Martin periodinane (DMP).
Reduction of a Carboxylic Acid Derivative: The aldehyde can be accessed via the partial reduction of a derivative of 4-cyclooctene-1-carboxylic acid. For example, the carboxylic acid can be converted to an acid chloride, which is then reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). Alternatively, esters can be reduced directly to aldehydes using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
These late-stage functional group interconversions provide a high degree of flexibility, allowing the robust cyclooctene core to be constructed first, followed by the installation of the delicate aldehyde moiety.
Asymmetric Synthesis of Enantioenriched this compound Derivatives
The creation of stereocenters in the cyclooctene framework, particularly at the carbon bearing the carboxaldehyde group, requires sophisticated synthetic strategies. The following sections detail prominent methodologies for achieving high levels of enantiomeric purity in these molecules.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy involves covalently attaching a chiral molecule to a precursor, performing a diastereoselective transformation, and finally cleaving the auxiliary to yield the enantioenriched product. wikipedia.org This approach is valued for its reliability and is often employed in the early stages of drug development. wikipedia.org
Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgresearchgate.net For the synthesis of a this compound derivative, a plausible route would involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a cyclooctene-1-carboxylic acid precursor. The resulting chiral imide can then be enolized, and the subsequent diastereoselective alkylation of this enolate with a suitable electrophile introduces a substituent at the α-position. researchgate.net Subsequent removal of the auxiliary would furnish the enantioenriched carboxylic acid derivative, which can then be converted to the target aldehyde. The stereochemical bias is provided by the chiral auxiliary, which effectively shields one face of the enolate from the incoming electrophile. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and acylations. researchgate.net | Provide high levels of diastereoselectivity; both enantiomers are often accessible. |
| Pseudoephedrine | Asymmetric α-alkylation of carboxylic acids. wikipedia.org | Forms a chiral amide; the enolate reacts with high diastereoselectivity. wikipedia.org |
| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | Highly crystalline derivatives often aid in purification and characterization. |
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. These transformations can involve organocatalysis or metal-based catalysis to create the desired stereocenter.
Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. For instance, chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are known to catalyze the enantioselective Michael addition of aldehydes to various acceptors. nih.gov This methodology could be adapted to construct functionalized this compound derivatives by reacting an appropriate aldehyde with a cyclooctene-based Michael acceptor in the presence of a chiral amine catalyst. nih.gov Another relevant organocatalytic method is the enantioselective aldehyde α-alkylation, which allows for the introduction of substituents at the position adjacent to the carbonyl group with high enantioselectivity. researchgate.net
Transition metal catalysis provides another avenue for these transformations. Chiral ligand-metal complexes can catalyze a wide array of asymmetric reactions. For example, gold-catalyzed intramolecular hydroarylation reactions have been used to synthesize highly enantioenriched helical structures, demonstrating the power of this approach in controlling stereochemistry during ring formation. nih.gov Such catalytic systems could potentially be applied to cyclization reactions that form the functionalized cyclooctene ring with a defined stereocenter.
Table 2: Examples of Enantioselective Catalytic Systems
| Catalyst System | Transformation Type | Description |
|---|---|---|
| Chiral Secondary Amines (e.g., Diarylprolinol derivatives) | Organocatalytic Michael Addition | Catalyzes the conjugate addition of aldehydes to nitroalkenes or enones, creating new stereocenters with high enantioselectivity. nih.gov |
| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Activates substrates for various transformations, including cycloadditions and additions to imines. |
| Chiral N-Heterocyclic Carbenes (NHCs) | Organocatalytic Benzoin/Stetter Reactions | Used for umpolung reactivity of aldehydes, enabling asymmetric C-C bond formations. nih.gov |
A highly effective strategy for synthesizing substituted this compound derivatives involves the stereocontrolled nucleophilic addition to a prochiral cyclooctenone precursor, such as trans-cyclooct-4-enone. researchgate.netresearchgate.net The inherent conformational properties of the eight-membered ring can be exploited to achieve high levels of diastereoselectivity.
Recent research has demonstrated that nucleophilic additions to trans-cyclooct-4-enone can proceed with high stereocontrol, leading exclusively to axial-substituted diastereomers. researchgate.net For example, the addition of hydride nucleophiles has been shown to afford the axial alcohol with excellent selectivity. researchgate.net This principle can be extended to the introduction of a carboxaldehyde group or its synthetic equivalent. By using a one-carbon nucleophile, such as a cyanide anion followed by reduction, or an organometallic reagent that can be later oxidized, it is possible to install the required formyl group at the 1-position with a defined stereochemistry. This approach offers a short, selective, and scalable route to these chiral derivatives. researchgate.net The diastereoselectivity is governed by the preferential attack of the nucleophile on one of the diastereotopic faces of the enone, which is dictated by the stable conformation of the trans-cyclooctene (B1233481) ring.
Table 3: Stereocontrolled Additions to trans-Cyclooct-4-enone
| Nucleophile | Product Type | Stereochemical Outcome |
|---|---|---|
| Hydride (e.g., from NaBH₄) | Cyclooctenol derivative | Exclusive formation of the axial alcohol. researchgate.net |
| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition Product | Addition occurs with high diastereoselectivity, controlled by the ring conformation. |
| Grignard Reagents (RMgX) | 1,2-Addition Product (Alcohol) | Attack is directed to one face of the carbonyl, leading to a specific diastereomer. |
Reaction Mechanisms and Reactivity Profiles of 4 Cyclooctene 1 Carboxaldehyde
Mechanistic Pathways of Aldehyde Reactivity in 4-Cyclooctene-1-carboxaldehyde
The aldehyde group (–CHO) is a site of rich chemical reactivity, primarily due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon carries a greater partial positive charge. libretexts.org
The most characteristic reaction of the aldehyde group in this compound is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgsavemyexams.com This intermediate is then typically protonated to yield an alcohol. libretexts.org
Key nucleophilic addition reactions include:
Hydration: In the presence of water, an equilibrium is established to form a geminal diol (hydrate). This reaction is typically reversible. libretexts.org
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) results in the formation of a cyanohydrin. This reaction is significant in synthetic chemistry as it extends the carbon chain by one atom. libretexts.orgsavemyexams.com
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the aldehyde to form secondary alcohols after an aqueous workup. yale.edu
Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, 5-(hydroxymethyl)cyclooctene. libretexts.org
The general mechanism for nucleophilic addition is outlined below:
Nucleophilic Attack: The nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon. The π-electrons of the C=O bond move to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. savemyexams.com
Protonation: The negatively charged oxygen atom of the intermediate is protonated by a protic solvent or added acid to give the final alcohol product. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes
| Nucleophile | Reagent(s) | Product Type |
|---|
While the carbonyl carbon is electrophilic, the oxygen atom possesses lone pairs and can act as a Lewis base, reacting with strong electrophiles like protons in acidic media. However, more significant transformations involve the aldehyde C-H bond and radical pathways.
Oxidation: Aldehydes are readily oxidized to carboxylic acids. libretexts.org Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's solution. The presence of the C-H bond allows for this easy oxidation, a key difference from ketones. libretexts.org
Radical Reactions: The aldehyde C-H bond can participate in radical reactions. For instance, aldehydes can be involved in radical additions to alkenes. More specific to the compound's derivatives, oximes formed from this compound can generate iminoxyl radicals upon oxidation. beilstein-journals.org These radicals can undergo intramolecular reactions or abstract hydrogen atoms from other molecules. beilstein-journals.org
C-H Functionalization: Transition metal-catalyzed C-H bond functionalization represents a modern approach to derivatize aldehydes. researchgate.net This strategy can be used to form new C-C or C-heteroatom bonds at a position that is typically inert. mdpi.com
Condensation reactions involve a nucleophilic addition followed by a dehydration step, leading to the formation of a new carbon-carbon or carbon-nitrogen double bond. libretexts.org
Aldol (B89426) Condensation: In the presence of a base or acid, this compound can potentially react with itself or another enolizable carbonyl compound in an aldol condensation. vanderbilt.edu This reaction forms a β-hydroxy aldehyde, which can then be dehydrated to form an α,β-unsaturated aldehyde. vanderbilt.edubeilstein-journals.org
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond. This is a powerful and reliable method for alkene synthesis.
Imine and Enamine Formation: Aldehydes react with primary amines (RNH₂) to form imines (Schiff bases) and with secondary amines (R₂NH) to form enamines. libretexts.org These reactions are typically acid-catalyzed and involve the loss of a water molecule. libretexts.org
Hydrazone Formation: Derivatives of hydrazine (B178648), such as 2,4-dinitrophenylhydrazine, react with aldehydes to form the corresponding hydrazones. This reaction is often used as a classical chemical test for identifying aldehydes and ketones. libretexts.org
Reactivity of the Cyclooctene (B146475) Olefinic Bond
The C=C double bond in the cyclooctene ring offers a second site for chemical reactivity, undergoing reactions typical of alkenes. The geometry and strain of the eight-membered ring, particularly in its trans-isomer, can significantly influence reactivity. tcichemicals.comrsc.org
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for forming six-membered rings. wikipedia.org The cyclooctene moiety can act as the dienophile (2π component) in these reactions.
Normal Electron-Demand Diels-Alder: In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. researchgate.net The reactivity of this compound as a dienophile can be influenced by the aldehyde group, although its electronic effect is modest unless conjugated.
Inverse Electron-Demand Diels-Alder (IEDDA): The IEDDA reaction between an electron-poor diene and an electron-rich dienophile is particularly important for cyclooctene derivatives. wikipedia.org Strained alkenes, especially trans-cyclooctenes (TCO), are highly reactive dienophiles in IEDDA reactions with electron-deficient dienes like 1,2,4,5-tetrazines. tcichemicals.comresearchgate.netnih.gov This reaction, often termed tetrazine ligation, is known for its exceptionally fast kinetics and is a cornerstone of bioorthogonal chemistry. acs.orgacs.org The high reactivity is attributed to the ring strain of the trans-cyclooctene (B1233481), which pre-distorts the molecule toward the transition state geometry, lowering the activation barrier. researchgate.net
Table 2: Comparison of Dienophiles in Inverse Electron-Demand Diels-Alder Reactions with Tetrazines
| Dienophile | Relative Reactivity | Key Feature |
|---|---|---|
| cis-Cyclooctene | Low | Low ring strain |
| trans-Cyclooctene (TCO) | Very High | High ring strain, pre-distorted geometry rsc.org |
| Norbornene | Moderate | Strained bicyclic system |
| Cyclopropene | High | High ring strain rsc.org |
The rate of the IEDDA reaction is significantly faster for trans-cyclooctene compared to its cis-isomer. rsc.org The aldehyde substituent on the this compound framework would be expected to have a minor electronic influence on the remote double bond but could play a steric role depending on its conformation.
The olefinic bond can be cleaved under oxidative conditions to yield smaller carbonyl-containing fragments. The nature of the products depends on the reagents and workup conditions used. libretexts.org
Ozonolysis: This is a classic method for cleaving double bonds. libretexts.org Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878), (CH₃)₂S, or zinc) would break the cyclooctene ring to yield a linear dialdehyde (B1249045). An oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield a dicarboxylic acid.
Permanganate Oxidation: Reaction with hot, concentrated potassium permanganate (KMnO₄) leads to strong oxidative cleavage, converting the double bond carbons into carboxylic acids. libretexts.org Cold, dilute KMnO₄ can lead to the formation of a diol (syn-dihydroxylation) without cleaving the ring.
Osmium-Catalyzed Cleavage: An osmium-based catalyst in the presence of a peroxy compound can also effect the oxidative cleavage of the double bond to produce aldehydes or carboxylic acids. google.com This method can be an alternative to ozonolysis. google.com
These reactions effectively transform the cyclic alkene into linear bifunctional molecules, which are valuable synthetic intermediates. For example, oxidative cleavage of cyclooctene itself is a route to suberic acid (octanedioic acid). acs.org
Ring Rearrangements and Isomerizations within Cyclooctene Systems
The structural dynamics of cyclooctene systems, including derivatives like this compound, are characterized by a variety of ring rearrangements and isomerization reactions. These transformations are often driven by thermal, photochemical, or catalytic stimuli and can lead to significant changes in the carbocyclic framework, including ring expansion, contraction, and the formation of new stereocenters. Key among these processes are sigmatropic rearrangements, such as the Cope and oxy-Cope rearrangements, as well as various isomerization phenomena.
Sigmatropic Rearrangements: Cope and Oxy-Cope Reactions
The Cope rearrangement is a lscollege.ac.inlscollege.ac.in-sigmatropic rearrangement of 1,5-dienes that proceeds through a concerted, pericyclic mechanism. lscollege.ac.inchemeurope.comwikipedia.org This thermally allowed process involves a transition state that can be envisioned as a diradical-like species, although it is generally considered a concerted pathway. lscollege.ac.inwikipedia.org The conformation of the transition state, which can be chair-like or boat-like, is a critical determinant of the reaction's stereochemical outcome. lscollege.ac.inwikipedia.org In cyclooctene systems, the Cope rearrangement can be a powerful tool for ring expansion. For instance, the thermal rearrangement of a divinylcyclobutane can expand to a 1,5-cyclooctadiene (B75094) ring, driven by the release of strain from the four-membered ring. chemeurope.comwikipedia.org
A significant variation is the oxy-Cope rearrangement, where a hydroxyl group at the C-3 position of a 1,5-diene leads to the formation of an enol intermediate after the rearrangement, which then tautomerizes to a stable carbonyl compound. wikipedia.orgwikipedia.org This tautomerization provides a strong thermodynamic driving force for the reaction. wikipedia.org The anionic oxy-Cope rearrangement, accelerated by a base, can enhance reaction rates dramatically and often proceeds irreversibly due to the formation of a stable enolate. wikipedia.org These rearrangements are instrumental in the stereoselective synthesis of complex cyclic and polycyclic structures. researchgate.net For example, the anionic oxy-Cope rearrangement has been utilized in the stereoselective construction of the dicyclopenta[a,d]cyclooctene core of ceroplastin sesterterpenes. capes.gov.br
Thermal and Photochemical Isomerization
cis-trans Isomerization is a fundamental process in cyclooctene derivatives. The trans-isomer of cyclooctene is significantly more strained than the cis-isomer, making its synthesis and manipulation a subject of interest. Photochemical isomerization, often using a singlet sensitizer, is a primary method for converting cis-cyclooctenes to their trans-isomers. nih.govrsc.org This process can be conducted in a flow system, which allows for efficient conversion and separation. rsc.orgnih.gov The stability of trans-cyclooctene derivatives is a key consideration, as thermal isomerization back to the more stable cis-form can occur upon heating. rsc.org
Oxygen-dependent photoisomerizations have also been explored, where the reversible addition of singlet oxygen (¹O₂) to a double bond forms a peroxy intermediate. rsc.org Subsequent release of oxygen can lead to the formation of the geometric isomer. rsc.org
Acid-Catalyzed and Metal-Catalyzed Isomerizations
Acid catalysis can promote various rearrangements in olefinic systems. google.com In cyclooctene systems, acid-catalyzed transannular cyclizations can occur, leading to the formation of bicyclic products. nih.gov Metal catalysts, particularly those based on iridium, are effective for the isomerization of alkenes. researchgate.netacs.org These catalysts can facilitate the migration of double bonds within a cyclic system to form more thermodynamically stable internal isomers through mechanisms such as a 1,3-hydride shift. acs.org For instance, iridium complexes have been shown to catalyze the isomerization of 1,5-cyclooctadiene to 1,3-cyclooctadiene. acs.org
Ring-Opening and Ring-Enlargement Reactions
Rearrangements of bicyclic precursors can serve as a synthetic route to functionalized cyclooctene derivatives. A notable example is the synthesis of 4-cyclooctene-carboxylic acid from a bicyclic intermediate. free.fr This transformation involves the cleavage of a one-atom bridge in a bicyclic system, leading to an expanded ring structure. free.fr Such ring-enlargement methodologies highlight the versatility of rearrangement reactions in accessing medium-sized rings, which are often challenging to synthesize directly.
The following table summarizes key research findings on the rearrangements and isomerizations within cyclooctene systems.
| Rearrangement/Isomerization Type | Substrate Type | Conditions | Product Type | Key Findings & Citations |
| Cope Rearrangement | 1,5-Dienes (e.g., divinylcyclobutane) | Thermal | Isomeric 1,5-Diene (e.g., 1,5-cyclooctadiene) | Proceeds via a concerted lscollege.ac.inlscollege.ac.in-sigmatropic shift; transition state conformation (chair or boat) dictates stereochemistry. Strain release can be a driving force. lscollege.ac.inchemeurope.comwikipedia.org |
| Oxy-Cope Rearrangement | 1,5-Dien-3-ols | Thermal | Unsaturated Carbonyl Compound | Formation of a carbonyl via keto-enol tautomerization provides a strong thermodynamic driving force. wikipedia.orgwikipedia.org |
| Anionic Oxy-Cope Rearrangement | 1,5-Dien-3-ols | Basic | Unsaturated Carbonyl Compound | Reaction rates are significantly accelerated (10¹⁰-10¹⁷ times faster than neutral). The formation of an enolate makes it largely irreversible. wikipedia.org |
| Photochemical Isomerization | cis-Cyclooctene derivatives | UV light, Sensitizer | trans-Cyclooctene derivatives | A common method to access the strained trans-isomer. Can be performed in a flow setup for efficiency. nih.govrsc.orgnih.gov |
| Thermal Isomerization | trans-Cyclooctene derivatives | Heating | cis-Cyclooctene derivatives | The strained trans-isomer can revert to the more stable cis-isomer upon heating. rsc.org |
| Ring-Enlargement | Bicyclic Ketone Precursor | Base-catalyzed cleavage | Functionalized Cyclooctene (e.g., 4-cyclooctene-carboxylic acid) | Cleavage of a one-atom bridge in a bicyclic system leads to an expanded cyclooctene ring. free.fr |
| Metal-Catalyzed Isomerization | 1,5-Cyclooctadiene | Iridium or Zirconium complexes | 1,3-Cyclooctadiene, Cyclooctene | Catalysts facilitate double bond migration to more stable positions. acs.orgacs.org |
Role in Total Synthesis and Advanced Materials Research
4-Cyclooctene-1-carboxaldehyde as a Key Intermediate in Complex Molecule Total Synthesis
The cyclooctene (B146475) framework is a core structural motif in a variety of biologically active natural products. The aldehyde group in this compound provides a synthetic handle for chain elongation, cyclization, and functional group manipulation, rendering it a valuable precursor in the assembly of these intricate molecules.
A significant number of sesterterpenoids and diterpenoids, particularly those belonging to the ophiobolin and fusicoccin (B1218859) families, are characterized by a dicyclopenta[a,d]cyclooctane carbon skeleton. mdpi.comacs.org The synthesis of this 5-8-5 fused ring system is a formidable challenge in organic synthesis, and strategies often rely on the construction of a functionalized cyclooctene intermediate. acs.orgbeilstein-journals.org
The total synthesis of these complex terpenes often involves a strategy where the eight-membered ring is formed from a suitably substituted cyclopentane (B165970) precursor. beilstein-journals.org Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the cyclooctene ring in a late-stage step of the synthesis. beilstein-journals.orgnih.gov For instance, the total synthesis of the sesterterpenoid (−)-nitidasin, which features a complex [5-8-6-5] tetracyclic system, utilized an efficient RCM reaction to close the central eight-membered ring. beilstein-journals.orgnih.govuni-muenchen.de In such syntheses, a precursor molecule containing two terminal alkenes is treated with a ruthenium-based catalyst, such as a Grubbs catalyst, to form the cyclic olefin. beilstein-journals.org
The functional groups on the cyclooctene ring are critical for subsequent transformations to build the remaining fused rings. An aldehyde group, such as that in this compound, can be envisioned as a key functional handle. It can participate in aldol (B89426) reactions, Wittig-type olefinations, or other carbon-carbon bond-forming reactions to append the additional cyclopentane rings required to complete the characteristic 5-8-5 framework of molecules like ophiobolins. mdpi.comnih.gov The biosynthesis of the ophiobolin ring system itself is proposed to proceed through a macrocyclic carbocation that undergoes a transannular cyclization, highlighting the inherent tendency of these systems to form complex fused structures. nih.gov
Table 1: Examples of Natural Products with Dicyclopenta[a,d]cyclooctane Skeletons
| Natural Product Class | Core Skeleton | Notable Examples | Synthetic Relevance of Cyclooctene |
|---|---|---|---|
| Sesterterpenoids | Dicyclopenta[a,d]cyclooctane (5-8-5) | Ophiobolin A, Ophiobolin K, Nitidasin | Key intermediate for constructing the central 8-membered ring, often via RCM. mdpi.combeilstein-journals.orgnih.gov |
The construction of highly complex, polycyclic natural products presents a significant synthetic challenge that demands innovative strategies. The CP-molecules (CP-263,114 and CP-225,917) are prime examples, possessing an unprecedented and intricate molecular architecture that includes a bicyclo[4.3.1]decane core. baranlab.orgscripps.edu These molecules have garnered substantial interest due to their biological activities, including the inhibition of squalene (B77637) synthase and ras farnesyl transferase. baranlab.orgscripps.eduscripps.edu
The first total synthesis of the CP-molecules employed a strategy centered on a key intramolecular Diels-Alder reaction to construct a nine-membered ring precursor, which was then elaborated into the final complex structure. baranlab.orgscripps.edu While this specific route did not explicitly use this compound as a starting material, the general challenge of forging medium-to-large rings and then orchestrating further transannular or intramolecular cyclizations is a recurring theme in the synthesis of such polycyclic systems.
In a broader context, functionalized cyclooctene derivatives serve as versatile platforms for accessing complex polycyclic frameworks. The double bond within the cyclooctene ring can participate in cycloadditions, epoxidations followed by ring-opening, or other transannular reactions to form bicyclic and polycyclic systems. The aldehyde functionality can be used to install other rings or side chains. For example, an intramolecular Barbier-type cyclization, which involves the coupling of an aldehyde with an alkyl halide, has been used to form eight-membered rings in natural product synthesis. beilstein-journals.org Such strategies underscore the potential utility of building blocks like this compound in synthetic routes toward various complex polycyclic targets, even if alternative pathways were ultimately developed for the CP-molecules.
Design and Synthesis of Advanced Materials Precursors
The cyclooctene moiety is not only relevant to natural products but is also a valuable component in materials science. Polymers incorporating cyclooctene units can exhibit unique thermal and mechanical properties. This compound, with its polymerizable alkene and reactive aldehyde, is an ideal candidate for a functional monomer in the design of advanced materials.
The primary method for polymerizing cyclooctene and its derivatives is Ring-Opening Metathesis Polymerization (ROMP). researchgate.netresearchgate.netdur.ac.uk In this process, a transition-metal catalyst (typically based on ruthenium or tungsten) cleaves the double bond of the cyclooctene monomer and stitches the molecules together to form a linear high-molecular-weight polymer, known as a polyoctenamer. researchgate.netmdpi.com
The incorporation of functional groups onto the cyclooctene monomer allows for the synthesis of functional polymers with tailored properties. researchgate.netbohrium.com this compound serves as such a functional monomer. The polymerization via ROMP would yield a polyoctenamer with pendant aldehyde groups along the polymer backbone.
These aldehyde groups are highly valuable as they provide a chemical handle for post-polymerization modification. acs.org A variety of chemical transformations can be performed on the aldehyde, including:
Oxime and Hydrazone Formation: Reaction with alkoxyamines or hydrazines, respectively, provides a highly efficient and orthogonal "click" chemistry approach to graft molecules, such as peptides, drugs, or other polymers, onto the polymer backbone. acs.org
Reductive Amination: The aldehyde can be converted into an amine, which can then be used for further functionalization.
Cross-linking: The aldehyde groups can react with difunctional or polyfunctional reagents to create cross-linked polymer networks, leading to the formation of hydrogels or elastomers. acs.org
The ability to precisely control the placement of functional groups allows for the design of sophisticated polymer architectures, including block copolymers and graft copolymers. researchgate.netmdpi.com Furthermore, the polyoctenamer backbone itself can impart desirable properties. For example, poly(cyclooctene) is known to exhibit a thermally induced shape memory effect, where a deformed material can recover its original shape upon heating. researchgate.net By combining this intrinsic property with the versatility of the aldehyde functional group, it is possible to create smart, functional materials for a range of applications.
Table 2: Polymerization of Cyclooctene Derivatives for Advanced Materials
| Polymerization Method | Monomer Type | Key Features of Resulting Polymer | Potential Applications |
|---|---|---|---|
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclooctene, Functionalized Cyclooctenes | Linear high molecular weight, controlled microstructure (cis/trans), pendant functional groups. researchgate.netresearchgate.netmdpi.com | Shape memory materials, functional polymer supports, precursors for block copolymers. researchgate.netbohrium.com |
Computational Chemistry and Theoretical Investigations of 4 Cyclooctene 1 Carboxaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 4-Cyclooctene-1-carboxaldehyde. epstem.net These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which is key to its reactivity. acs.org
The primary focus of these calculations is often on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals govern how the molecule interacts with other reagents. For instance, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the reactivity is controlled by the energy gap between the HOMO of the dienophile (the cyclooctene) and the LUMO of the diene (e.g., a tetrazine). nih.gov Electron-withdrawing groups on the diene lower its LUMO energy, decreasing the energy gap and accelerating the reaction. nih.gov For this compound, the electron-withdrawing carboxaldehyde group would influence the HOMO and LUMO energies of the cyclooctene (B146475) ring, thereby modulating its reactivity in cycloaddition reactions.
DFT calculations can precisely quantify these properties. For example, calculations can predict how substituents affect the HOMO-LUMO gap and, consequently, the reaction kinetics. mit.edu This predictive power is crucial for designing molecules with tailored reactivity for specific applications, such as bioorthogonal chemistry. nih.gov The table below shows representative FMO energies for related cyclooctene systems, illustrating the data that would be calculated for this compound to predict its reactivity.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| trans-Cyclooctene | M06L/6-311+G(d,p) | -6.2 | 1.5 | 7.7 |
| s-TCO (strained trans-cyclooctene) | M06L/6-311+G(d,p) | -6.1 | 1.4 | 7.5 |
| d-TCO (dioxolane-fused trans-cyclooctene) | DFT (functional not specified) | Data not specified | Data not specified | Data not specified |
Data are illustrative based on values for related compounds. Specific values for this compound would require dedicated calculation. Source inspiration: nih.govcomporgchem.com
Conformational Analysis and Strain Energy Determination in Cyclooctene Systems
The eight-membered ring of cyclooctene is highly flexible, capable of adopting multiple conformations. units.it Computational conformational analysis is essential for identifying the most stable, low-energy structures and understanding the energy barriers between them. For (Z)-cyclooctene, four primary energy minima have been identified computationally, each with various chiral and ring-inverted forms. units.it The relative population of these conformers at equilibrium can be calculated, providing a picture of the molecule's dominant shape. units.it
The introduction of a substituent, such as the carboxaldehyde group in this compound, further complicates the conformational landscape. The substituent can occupy different positions (e.g., axial or equatorial-like), leading to conformers with different steric and electronic properties. utdallas.edu Computational methods can model these conformers and determine their relative energies.
A critical property of cyclic alkenes is their ring strain energy (RSE), which is the excess energy stored in the ring compared to a similar, strain-free acyclic molecule. chemrxiv.org This strain, arising from non-ideal bond angles and steric interactions, is a major driving force for reactions that open the ring or change the hybridization of ring atoms from sp2 to sp3. chemrxiv.orgresearchgate.net trans-Cyclooctenes have significantly higher strain energy than their cis counterparts, making them exceptionally reactive. researchgate.net Computational models, such as those using G3 or AIMNet2, can accurately calculate RSE, which correlates well with experimental reactivity in processes like ring-opening metathesis polymerization (ROMP) and strain-promoted cycloadditions. chemrxiv.orgresearchgate.net For this compound, theoretical calculations would determine the RSE, accounting for the influence of the aldehyde group on the ring's stability and providing a quantitative measure of its thermodynamic driving force for strain-release reactions.
| Compound | Computational Method | Calculated RSE (kcal/mol) | Experimental RSE (kcal/mol) |
|---|---|---|---|
| cis-Cyclooctene (COE) | AIMNet2 | 9.69 | 7.4 |
| cis-Cyclooctene | G3 | 6.8 | - |
| trans-Cyclooctene (TCO) | G3 | 17.9 | - |
| Cyclohexene (COH) | AIMNet2 | 2.53 | 2.5 |
Sources: chemrxiv.orgresearchgate.net
Mechanistic Elucidation and Transition State Modeling of Reactions
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, locate the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy of the transition state relative to the reactants determines the activation energy barrier (ΔG‡), which governs the reaction rate.
For reactions involving cyclooctene derivatives, such as the IEDDA reaction with tetrazines or hydroformylation, transition state modeling is routine. nih.govresearchgate.net For example, DFT calculations have been used to model the TS for the reaction between various trans-cyclooctenes and tetrazines, revealing that increased strain in the cyclooctene ring leads to a lower activation barrier and a faster reaction. nih.govcomporgchem.com Similarly, in the Rh-catalyzed hydroformylation of cyclooctene, kinetic models based on a proposed mechanism can be developed and validated against experimental data, with the rate-limiting step identified as the coordination of the alkene to the metal center. researchgate.net
For this compound, theoretical modeling could be used to:
Predict regioselectivity: In reactions like hydroformylation, the aldehyde could direct the catalyst to a specific face of the double bond.
Analyze stereoselectivity: In cycloadditions, the existing stereocenter and the conformation of the ring would influence the facial selectivity of the attack on the double bond. nih.gov
Calculate activation energies: By modeling the transition states for potential reactions, the feasibility and rate of these transformations can be predicted before attempting them in the lab. comporgchem.com
| Reaction | Reactants | Computational Method | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| IEDDA Cycloaddition | trans-Cyclooctene (1) + Tetrazine (2) | M06L/6-311+G(d,p) | 8.92 |
| IEDDA Cycloaddition | Strained TCO (3) + Tetrazine (2) | M06L/6-311+G(d,p) | 6.95 |
| [3+2] Cycloaddition | E-Cyclooctene + Methyl Azide | G3 | 18.0 |
| [3+2] Cycloaddition | Cyclooctyne + Methyl Azide | G3 | 14.9 |
Sources: comporgchem.comresearchgate.net
Predictive Modeling for Reaction Design and Optimization
Beyond single calculations, computational chemistry enables the development of predictive models for reaction design and optimization. researchgate.net These models leverage data from multiple calculations or experiments to establish quantitative structure-activity relationships (QSAR) or more complex machine learning (ML) models. neurips.cced.ac.uk
The process typically involves:
Descriptor Generation: For a series of reactants like derivatives of this compound, a set of numerical descriptors is generated. These can be steric parameters (e.g., Sterimol parameters), electronic properties (e.g., calculated atomic charges, HOMO/LUMO energies), or thermodynamic properties (e.g., RSE). researchgate.net
Model Building: A mathematical model, such as a multivariate linear regression (MLR) or a neural network, is trained to find a correlation between these descriptors and an observed reaction outcome (e.g., yield, enantioselectivity, or rate). researchgate.netorientjchem.org
Prediction and Optimization: The validated model can then be used to predict the outcome for new, untested substrates or conditions. orientjchem.org This allows for the in silico design of optimal catalysts, substrates, or reaction conditions, significantly accelerating the experimental discovery process. researchgate.net
For this compound, a predictive model could be developed to optimize a key transformation, such as an asymmetric catalytic reaction. By correlating the properties of different chiral catalysts with the observed stereoselectivity, the model could guide the design of a new catalyst that is predicted to give higher selectivity, minimizing the need for extensive trial-and-error screening. researchgate.net
Advanced Spectroscopic Characterization Techniques in 4 Cyclooctene 1 Carboxaldehyde Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Cyclooctene-1-carboxaldehyde. Through various NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, a complete picture of the molecule's atomic connectivity and spatial arrangement can be assembled.
¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aldehydic proton, the olefinic protons of the double bond, the proton on the carbon bearing the aldehyde group, and the aliphatic protons of the cyclooctene (B146475) ring. The chemical shift (δ) of the aldehydic proton is characteristically found at the downfield region of the spectrum, typically between 9 and 10 ppm. The olefinic protons are expected to resonate in the range of 5.5-6.0 ppm. The remaining aliphatic protons will appear in the upfield region, generally between 1.0 and 3.0 ppm, with their specific shifts and multiplicities determined by their proximity to the double bond and the aldehyde group.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon spectrum will display a signal for the carbonyl carbon of the aldehyde group at a significantly downfield shift, usually in the range of 190-200 ppm. The carbons of the double bond will appear between 120 and 140 ppm, while the other aliphatic carbons of the ring will resonate in the upfield region from approximately 20 to 50 ppm.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY experiments reveal correlations between coupled protons, helping to trace the connectivity through the carbon chain. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on their corresponding proton resonances.
Conformational Analysis of the flexible eight-membered ring of this compound can also be investigated using advanced NMR techniques. The molecule can exist in various conformations, and NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the predominant shapes it adopts in solution. auremn.org.brsjsu.edu The flexible nature of the cyclooctene ring means that the observed NMR parameters are often a weighted average of those for the different conformations present at equilibrium. auremn.org.br
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehydic CHO | 9.0 - 10.0 | - |
| Aldehydic CHO | - | 190 - 200 |
| Olefinic CH=CH | 5.5 - 6.0 | - |
| Olefinic CH=CH | - | 120 - 140 |
| Aliphatic Ring Protons (CH, CH₂) | 1.0 - 3.0 | - |
| Aliphatic Ring Carbons (CH, CH₂) | - | 20 - 50 |
Mass Spectrometry (GC-MS, HRMS) for Molecular and Fragment Identification in Reaction Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum provides a "fingerprint" that can be used to identify the compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₉H₁₄O), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 138.21 g/mol . nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aldehydes, characteristic fragmentation pathways include the loss of a hydrogen atom (M-1) and the loss of the formyl group (CHO, M-29). libretexts.orgmiamioh.edu The cyclooctene ring can also undergo fragmentation, leading to a series of peaks corresponding to the loss of smaller hydrocarbon fragments. libretexts.orgdtic.mil
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown component in a reaction mixture.
| Fragment | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [C₉H₁₄O]⁺ | 138 | Molecular Ion (M⁺) |
| [C₉H₁₃O]⁺ | 137 | Loss of a Hydrogen atom (M-1) |
| [C₈H₁₃]⁺ | 109 | Loss of the formyl group (M-29) |
| [C₆H₉]⁺ | 81 | Fragment from ring cleavage |
| [C₅H₇]⁺ | 67 | Fragment from ring cleavage |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy of this compound would show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. libretexts.org Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde group, which gives rise to two weak bands at approximately 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The C=C stretching vibration of the cyclooctene ring is expected to appear around 1640-1680 cm⁻¹, and the C-H stretching vibrations of the olefinic and aliphatic groups would be observed just above and below 3000 cm⁻¹, respectively. masterorganicchemistry.com
Raman Spectroscopy provides complementary information to FT-IR. While the C=O stretch is also visible in the Raman spectrum, the C=C double bond stretch often gives a stronger signal in Raman than in IR. The symmetric vibrations of the carbon skeleton are also typically more intense in the Raman spectrum.
Together, FT-IR and Raman spectroscopy offer a rapid and non-destructive method for confirming the presence of the key functional groups in this compound and for monitoring chemical transformations involving these groups.
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 |
| Olefinic C-H Stretch | FT-IR, Raman | 3000 - 3100 |
| Aldehydic C-H Stretch | FT-IR | ~2720 and ~2820 |
| C=O Stretch (Aldehyde) | FT-IR, Raman | 1720 - 1740 |
| C=C Stretch (Alkene) | FT-IR, Raman | 1640 - 1680 |
X-ray Crystallography for Absolute Structure Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a chiral compound. Since this compound is likely a liquid or a low-melting solid at room temperature, it is not directly suitable for single-crystal X-ray analysis.
However, it is possible to prepare a crystalline derivative of the compound. For example, reaction of the aldehyde with a suitable reagent, such as a hydrazine (B178648) derivative, can yield a solid hydrazone. If this derivative forms high-quality crystals, its structure can be determined by X-ray crystallography. This would provide unambiguous confirmation of the molecular structure and could reveal the preferred conformation of the cyclooctene ring in the solid state.
Advanced Spectroscopic Probes (e.g., EPR, UV-Vis) for Elucidating Reaction Intermediates and Electronic States
UV-Vis Spectroscopy can provide information about the electronic transitions within a molecule. The carbonyl group of this compound has a weak n→π* transition that absorbs in the ultraviolet region, typically around 270-300 nm. The π→π* transition of the C=C double bond will occur at a shorter wavelength, usually below 200 nm. While not highly detailed in terms of structural information, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions that involve changes in conjugation or the carbonyl group.
Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique used to study species that have unpaired electrons, such as radicals. While this compound itself is not a radical, EPR spectroscopy could be employed to study reaction mechanisms that involve radical intermediates. For instance, in certain photochemical or radical-initiated reactions of the compound, EPR could be used to detect and characterize any transient radical species that are formed, providing valuable mechanistic insights.
Derivatization Strategies and Functional Group Interconversions of 4 Cyclooctene 1 Carboxaldehyde
Selective Transformations of the Aldehyde Moiety
The aldehyde group is one of the most versatile functional groups in organic chemistry, susceptible to a wide range of transformations including oxidation, reduction, and carbon-carbon bond-forming reactions. Due to the higher reactivity of aldehydes compared to ketones, many of these transformations can be achieved with high selectivity. nih.gov
Key transformations of the aldehyde include its oxidation to a carboxylic acid, reduction to a primary alcohol, and conversion into a new alkene via the Wittig reaction. For instance, the oxidation of aldehydes can be accomplished using various reagents, including hydrogen peroxide, to yield the corresponding carboxylic acid. rsc.org The reduction of aldehydes to primary alcohols is efficiently carried out using mild reducing agents like sodium borohydride (B1222165). The resulting alcohol, cyclooct-4-en-1-ol, serves as a valuable intermediate for synthesizing fragrances and other fine chemicals. chembk.com Furthermore, the Wittig reaction provides a powerful method for converting aldehydes into alkenes by reacting them with a triphenyl phosphonium (B103445) ylide, driven by the formation of the highly stable triphenylphosphine (B44618) oxide. udel.edumasterorganicchemistry.com This reaction is broadly applicable for introducing methylene (B1212753) or substituted vinyl groups. wikipedia.org Another important derivatization is the reaction with amines to form imines or enamines, which can then be hydrogenated to yield substituted amines. researchgate.net
| Reaction Type | Reagent(s) | Product | Significance |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄, PCC | 4-Cyclooctene-1-carboxylic acid | Introduces a carboxylic acid handle for amidation, esterification. |
| Reduction | NaBH₄, LiAlH₄ | (4-Cycloocten-1-yl)methanol | Forms a primary alcohol for etherification or conversion to leaving groups. chembk.com |
| Wittig Olefination | Ph₃P=CHR | 1-alkenyl-4-cyclooctene | Creates a new C=C bond, extending the carbon skeleton. udel.eduwikipedia.org |
| Reductive Amination | R₂NH, then NaBH₃CN | N,N-dialkyl-(4-cycloocten-1-yl)methanamine | Provides access to cyclic amines. researchgate.net |
Chemical Modifications of the Cyclooctene (B146475) Double Bond for Divergent Synthesis
The C=C double bond in the cyclooctene ring offers a second site for chemical modification, which can be addressed independently of the aldehyde, provided that chemoselective reagents are used. Reactions at the double bond, such as epoxidation, dihydroxylation, and oxidative cleavage, fundamentally alter the cyclic scaffold and introduce new functionalities.
Epoxidation of the cyclooctene ring is a common and highly efficient transformation. The reaction of cyclooctene derivatives with peroxides, often catalyzed by transition metals like molybdenum or palladium, yields cyclooctene oxide with high selectivity. core.ac.ukpsu.eduresearchgate.net These epoxides are valuable intermediates themselves, amenable to ring-opening reactions. Dihydroxylation can be achieved to produce diols, such as cis-cyclooctene-trans-5,6-diol, which can serve as a monomer or a precursor for further derivatization. researchgate.net
A more dramatic transformation is the oxidative cleavage of the double bond via ozonolysis. This reaction breaks the eight-membered ring to yield a linear C8 bifunctional compound. masterorganicchemistry.com For example, ozonolysis of cis-cyclooctene followed by a reductive workup with dimethyl sulfide (B99878) produces octanedial (B1618308) (1,8-octanedial). vaia.com An oxidative workup using hydrogen peroxide would yield the corresponding dicarboxylic acid, suberic acid, a valuable monomer for polyester (B1180765) and polyamide synthesis. masterorganicchemistry.comgoogle.com
| Reaction Type | Reagent(s) | Product Class | Significance |
|---|---|---|---|
| Epoxidation | m-CPBA, H₂O₂/catalyst | 4,5-Epoxycyclooctane-1-carboxaldehyde | Forms a reactive epoxide ring for nucleophilic opening. core.ac.ukmdpi.com |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | 4,5-Dihydroxycyclooctane-1-carboxaldehyde | Introduces two hydroxyl groups for further functionalization. researchgate.net |
| Hydrogenation | H₂, Pd/C | Cyclooctanecarboxaldehyde | Saturates the ring, removing the alkene reactivity. vaia.com |
| Oxidative Cleavage (Ozonolysis) | 1. O₃; 2. DMS (reductive) or H₂O₂ (oxidative) | Linear dialdehyde (B1249045) or dicarboxylic acid derivative | Ring-opening reaction to create linear bifunctional molecules. masterorganicchemistry.comvaia.com |
Introduction of Diverse Functionalities for Broadened Academic Applications
The true synthetic power of this compound is realized when derivatizations of the aldehyde and the double bond are used in sequence or concert to build molecular complexity. The initial products described above serve as platforms for introducing a wide range of other functional groups, significantly broadening the compound's utility in academic research, particularly in materials science and chemical biology.
For example, the carboxylic acid obtained from aldehyde oxidation can be converted into esters or amides, while the alcohol from aldehyde reduction can be transformed into halides or tosylates, which are excellent substrates for nucleophilic substitution. A key strategy for advanced applications involves the photochemical isomerization of the cis-cyclooctene ring to its highly strained trans-isomer. nih.gov While cis-cyclooctenes are relatively stable, trans-cyclooctenes are exceptionally reactive dienophiles in inverse-electron-demand Diels-Alder reactions, a cornerstone of bioorthogonal "click chemistry".
Functionalized trans-cyclooctenes can be synthesized from their cis-precursors, such as (Z)-cyclooct-4-en-1-ol (the reduced form of this compound), using flow photochemistry. nih.gov The resulting trans-cyclooctene (B1233481) derivatives can be conjugated with molecules bearing a tetrazine moiety. This reaction is extremely fast and selective, allowing for the precise labeling of biomolecules in complex biological environments. This has enabled the attachment of fluorophores, affinity tags, and drug molecules to proteins and other biological targets. The ability to derivatize the aldehyde into an amine or carboxylic acid before or after isomerization further expands the range of functionalities that can be introduced for such applications. nih.gov
Emerging Research Directions and Future Perspectives in 4 Cyclooctene 1 Carboxaldehyde Chemistry
The chemical compound 4-Cyclooctene-1-carboxaldehyde is positioned at the intersection of several key areas in modern organic chemistry. As a bifunctional molecule featuring both a reactive alkene within a strained eight-membered ring and a versatile aldehyde group, it represents a valuable building block for complex molecular architectures. Future research is poised to expand its utility, focusing on sustainable synthesis, advanced bio-applications, process automation, and the discovery of new chemical behaviors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Cyclooctene-1-carboxaldehyde, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of this compound can involve catalytic oxidation of 4-cyclooctene derivatives or selective functionalization of cyclooctene precursors. For example, aldehyde introduction via ozonolysis followed by reductive workup may be feasible, but side reactions like over-oxidation must be controlled. Optimization should focus on temperature (e.g., low-temperature ozonolysis to minimize degradation) and catalyst selection (e.g., palladium-based catalysts for selective oxidation). Reaction monitoring via GC-MS or in situ FTIR is critical to track intermediates .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential to determine spatial proximity of protons in the cyclooctene ring and aldehyde group, resolving cis/trans isomerism. Chiral column chromatography coupled with polarimetry can separate enantiomers if asymmetric synthesis is attempted. Computational modeling (e.g., DFT calculations) may complement experimental data to validate stereochemical assignments .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?
- Methodological Answer :
- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and absence of ketone or carboxylic acid peaks.
- ¹³C NMR : Look for distinct aldehyde carbon signals (~190-200 ppm) and cyclooctene sp² carbons.
- Mass Spectrometry : Use high-resolution MS to differentiate molecular ion peaks from fragmentation products.
- Pitfalls : Aldehyde proton signals in ¹H NMR (9-10 ppm) may split due to conjugation with the cyclooctene ring; solvent impurities (e.g., residual DMSO) can obscure peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
